molecular formula C13H8BrF3N2O2 B7563562 5-Bromo-N-[4-(trifluoromethoxy)phenyl]nicotinamide

5-Bromo-N-[4-(trifluoromethoxy)phenyl]nicotinamide

Katalognummer B7563562
Molekulargewicht: 361.11 g/mol
InChI-Schlüssel: ZACIGOYLYRPLSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-N-[4-(trifluoromethoxy)phenyl]nicotinamide, also known as TFB-TN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a derivative of nicotinamide and is widely used as a research tool in biochemical and physiological studies.

Wirkmechanismus

5-Bromo-N-[4-(trifluoromethoxy)phenyl]nicotinamide acts as an inhibitor of NAD+ dependent enzymes such as PARP and sirtuins. PARP inhibitors have been shown to be effective in treating cancers that have defects in DNA repair pathways. This compound has also been shown to activate the NAD+ biosynthesis pathway, which can have potential therapeutic applications in diseases such as diabetes and neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of NAD+ in cells, which can have potential therapeutic applications in various diseases. This compound has also been shown to induce autophagy, a cellular process that plays a crucial role in maintaining cellular homeostasis.

Vorteile Und Einschränkungen Für Laborexperimente

5-Bromo-N-[4-(trifluoromethoxy)phenyl]nicotinamide is a valuable research tool due to its specificity towards NAD+ dependent enzymes. It has been shown to have minimal off-target effects, which makes it a reliable compound for studying the role of NAD+ in cellular metabolism and signaling pathways. However, this compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research involving 5-Bromo-N-[4-(trifluoromethoxy)phenyl]nicotinamide. One potential area of study is the development of more potent PARP inhibitors based on the structure of this compound. Another area of research is the investigation of the role of NAD+ in aging and age-related diseases. This compound can also be used to study the effects of NAD+ on mitochondrial function, which has implications for various diseases such as Parkinson's and Alzheimer's disease.
Conclusion:
In conclusion, this compound is a valuable research tool that has potential applications in various fields of study. Its specificity towards NAD+ dependent enzymes makes it a reliable compound for studying cellular metabolism and signaling pathways. Further research is needed to fully understand the potential therapeutic applications of this compound in various diseases.

Wissenschaftliche Forschungsanwendungen

5-Bromo-N-[4-(trifluoromethoxy)phenyl]nicotinamide is widely used as a research tool in various fields of study such as biochemistry, pharmacology, and neuroscience. This compound is commonly used to study the role of nicotinamide adenine dinucleotide (NAD+) in cellular metabolism and signaling pathways. This compound is also used to investigate the mechanism of action of poly(ADP-ribose) polymerase (PARP) inhibitors, which are potential cancer therapeutics.

Eigenschaften

IUPAC Name

5-bromo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrF3N2O2/c14-9-5-8(6-18-7-9)12(20)19-10-1-3-11(4-2-10)21-13(15,16)17/h1-7H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACIGOYLYRPLSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=CN=C2)Br)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

SOCl2 (10.84 mL, 148.5 mmol) was added to a suspension of 5-bromonicotinic acid (5 g, 24.75 mmol) in DCM (60 mL) and the RM was stirred at RT overnight. The solvent was evaporated off under reduced pressure and the residue was dissolved in DCM (40 mL), the mixture was cooled to 0° C. under a nitrogen atmosphere, DIPEA (8.65 mL, 49.5 mmol) was added dropwise, followed with a solution of 4-trifluoromethoxyaniline (3.65 mL, 27.2 mmol) in DCM (20 mL). The RM was stirred for 2 h, treated with sat. aq. Na2CO3 (100 mL), and extracted EtOAc. The combined extracts were washed with sat. solution of KH2PO4 (pH=4), brine, dried over MgSO4 and the solvent was evaporated off under reduced pressure to give a residue which was recrystallized from n-heptane/EtOAc to afford the title compound as beige needles. UPLC-MS (Condition 1) tR=2.71 min, m/z=360.9-362.9 [M+H]+, m/z=358.9-361.0 [M−H]−; 1H-NMR (400 MHz, DMSO-d6) δ ppm 7.40 (d, J=8.3 Hz, 2H) 7.87 (d, 2H) 8.55 (t, J=2.1 Hz, 1H) 8.93 (d, J=2.2 Hz, 1H) 9.07 (d, J=1.7 Hz, 1H) 10.67 (s, 1H).
Name
Quantity
10.84 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
8.65 mL
Type
reactant
Reaction Step Two
Quantity
3.65 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

The title compound was prepared in an analogous fashion to that described in Stage 59.1 using 5-bromonicotinic acid and 4-(trifluoromethoxy)aniline to afford white crystals. UPLC-MS (Condition 2) tR=1.11 min, 361.1/363 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.